![molecular formula C24H21N3O3S2 B2511556 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361173-51-5](/img/structure/B2511556.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme across the provided studies. In the first paper, the synthesis involved a one-pot reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes . The second paper describes the preparation of various 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives by reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, thioalkylamide, and substituted thioureas in absolute ethanol . The third paper does not detail the synthesis process but mentions the structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents on the benzamide ring . Lastly, the fourth paper reports the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline .
Molecular Structure Analysis
X-ray single-crystal diffraction was used in the first paper to determine the crystal structures of the synthesized benzamide derivatives and their copper(II) complexes, revealing stable planar geometry around the central copper ion . The third paper also utilized X-ray crystallography to determine the molecular conformations and modes of supramolecular aggregation in four closely related benzamide derivatives, noting the presence of disorder in the fused six-membered ring .
Chemical Reactions Analysis
The papers primarily focus on the synthesis of benzamide derivatives and do not provide extensive details on other chemical reactions. However, the oxidation step during the synthesis in the first paper is a key chemical reaction where two hydrogen atoms are removed, leading to cyclization and the formation of new derivatives .
Physical and Chemical Properties Analysis
The first paper provides a comprehensive analysis of the physical and chemical properties of the synthesized benzamide derivatives and their copper(II) complexes through IR, (1)H NMR, and (13)C NMR spectroscopies . The second paper characterizes the newly synthesized compounds using IR, (1)H-NMR, and mass spectral data . The third and fourth papers do not explicitly discuss the physical and chemical properties of the synthesized compounds but do mention their structural characterization .
Cytotoxic Activity
The first paper evaluates the cytotoxicity of the synthesized benzamide derivatives and their copper(II) complexes against five human cancer cell lines, finding significant cytotoxicity in some cases, particularly against MDA-MB-231 and LNCap cell lines . The second paper does not mention cytotoxicity but screens the compounds for antifungal activity . The third and fourth papers do not discuss biological activity .
Applications De Recherche Scientifique
Heterocyclic Synthesis
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is involved in the synthesis of various heterocyclic compounds. Mohareb et al. (2004) discuss the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are used to create a variety of nitrogen nucleophiles yielding derivatives like pyrazole, isoxazole, and pyrimidine. These compounds have potential applications in medicinal chemistry and material science (Mohareb et al., 2004).
Kinase Inhibition
Research by Borzilleri et al. (2006) highlights the role of substituted benzamides, similar in structure to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This is significant in cancer therapy as VEGFR-2 plays a crucial role in tumor angiogenesis and metastasis (Borzilleri et al., 2006).
Molecular Interaction Studies
The molecular interactions of compounds structurally similar to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been studied. Shim et al. (2002) discuss how these compounds interact with cannabinoid receptors, providing insights into receptor-ligand interactions important in drug design and pharmacology (Shim et al., 2002).
Synthesis of Macrocyclic Antibiotics
Okumura et al. (1998) describe the synthesis of complex heterocyclic structures using methods that could be applicable to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These methods are essential in the total synthesis of macrocyclic antibiotics, a critical area in addressing antibiotic resistance (Okumura et al., 1998).
Antiviral Drug Discovery
De Clercq (2009) reviews antiviral drug discovery, including the use of thiazolyl compounds, which are structurally related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These compounds are explored for their potential in treating viral infections, highlighting their significance in medicinal chemistry (De Clercq, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c28-23(16-8-10-18(11-9-16)32(29,30)27-12-1-2-13-27)26-24-25-22-19-5-3-4-15-6-7-17(21(15)19)14-20(22)31-24/h3-5,8-11,14H,1-2,6-7,12-13H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHLZMYBYYASKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.